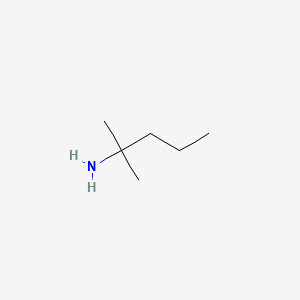

1,1-Dimethylbutylamine

描述

Overview of Research Trajectories for Alkylamines

The global market for alkylamines has seen steady growth, driven by their increasing use in various industries. globenewswire.comemergenresearch.com Key areas of application include:

Agrochemicals: Alkylamines are essential intermediates in the production of herbicides and pesticides. amerigoscientific.comglobenewswire.com

Pharmaceuticals: They are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs) for a wide range of drugs, including those for chronic diseases. globenewswire.comdatabridgemarketresearch.comgrandviewresearch.com Recent research has even explored the insulin-releasing properties of certain alkylamines, suggesting potential for developing new anti-diabetic drugs. databridgemarketresearch.comgrandviewresearch.com

Water Treatment: Alkylamines are used to control pH and prevent corrosion and scaling in water treatment processes. globenewswire.com

Solvents and Coatings: Their properties make them suitable as solvents in industrial applications and for the production of coatings, adhesives, and rubber chemicals. globenewswire.comemergenresearch.comdatabridgemarketresearch.com

The trend in alkylamine research is toward developing more sustainable and eco-friendly derivatives to comply with growing environmental regulations. globenewswire.com The Asia-Pacific region, particularly China, is a major consumer and producer of alkylamines due to its large industrial base in agrochemicals and pharmaceuticals. globenewswire.comgrandviewresearch.com North America also represents a significant market, largely driven by its pharmaceutical industry. emergenresearch.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-5-6(2,3)7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNJYXKRHWAPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329192 | |

| Record name | 1,1-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53310-02-4 | |

| Record name | 1,1-Dimethylbutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53310-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 1,1-Dimethylbutylamine

The construction of the quaternary carbon center adjacent to the nitrogen atom in this compound requires specific synthetic approaches. Direct routes often involve the formation of a carbon-nitrogen bond at a late stage, building upon a pre-formed carbon skeleton.

The synthesis of this compound and its derivatives has been achieved through multi-step sequences starting from readily available precursors. One notable strategy involves the use of the Ritter reaction, which is well-suited for creating tertiary alkylamines. wikipedia.org This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to yield an N-alkyl amide, which can then be hydrolyzed to the primary amine. wikipedia.orggoogle.com

A specific application of this principle was demonstrated in the synthesis of a precursor to 4-bromo-1,1-dimethylbutylamine. smolecule.com The synthesis began with the reaction of 3-ethoxypropylmagnesium bromide with acetone (B3395972) to produce the tertiary alcohol, 4-ethoxy-1,1-dimethylbutanol. This alcohol was then treated with sodium cyanide and sulfuric acid, followed by hydrolysis of the resulting formamide (B127407), to yield 4-ethoxy-1,1-dimethylbutylamine. smolecule.com This ethoxy amine serves as a direct precursor that can be converted to other functionalized derivatives.

Another documented pathway to a key precursor involves a Michael addition. The reaction of 2-nitropropane (B154153) with methyl acrylate, followed by a bifunctional reduction of the Michael addition product with lithium aluminum hydride (LiAlH₄), yields 1,1-dimethyl-4-hydroxybutylamine. wikipedia.org This hydroxy-amine is a versatile intermediate for further transformations.

The efficiency of synthetic routes to sterically hindered amines like this compound is a critical consideration. The extension of the Ritter and Kalish method for converting tertiary alcohols to t-alkylamines, as seen in the synthesis of 4-ethoxy-1,1-dimethylbutylamine, was reported to have an unusually low yield of 55%. smolecule.com This suggests that factors such as steric hindrance around the reaction center or potential hydrolysis of the ethoxy group under the highly acidic reaction conditions may negatively impact the reaction's efficiency, presenting opportunities for optimization. smolecule.com

For related amines, purification strategies are crucial for achieving high purity. For instance, a method for producing high-purity 1,3-dimethylbutylamine (B105974) involves the hydrolysis of an N-formyl intermediate followed by crystallization from ethyl acetate (B1210297) at low temperatures (-2°C to 2°C) to achieve a final purity of over 99%.

Synthesis of Functionalized this compound Derivatives

The primary amine functionality of this compound allows for a wide range of chemical transformations to produce functionalized derivatives, such as halogenated compounds and amides.

Halogenated derivatives are important synthetic intermediates. The preparation of 4-bromo-1,1-dimethylbutylamine hydrobromide has been successfully accomplished by treating its precursor, 1,1-dimethyl-4-hydroxybutylamine, with hydrobromic acid. wikipedia.org

The presence of the gem-dimethyl group on the carbon adjacent to the bromine atom significantly influences the reactivity of such compounds, particularly their propensity to undergo intramolecular cyclization. The rate of cyclization of 4-bromo-1,1-dimethylbutylamine to form 2,2-dimethylpyrrolidine (B1580570) is enhanced compared to the unsubstituted analogue, a phenomenon known as the Thorpe-Ingold effect or gem-disubstituent effect.

| Starting Amine (as Hydrobromide) | Relative Rate of Cyclization (krel) |

| 4-bromobutylamine | 1.0 |

| 4-bromo-1,1-dimethylbutylamine | 2.19 |

| 4-bromo-2,2-dimethylbutylamine | 158 |

This table presents the relative rates of cyclization for various bromobutylamines, illustrating the gem-disubstituent effect.

The formation of an amide bond is a fundamental transformation for primary amines. This compound can react with various acylating agents to form N-(1,1-dimethylbutyl) amides. ontosight.ai These reactions are central to medicinal chemistry and materials science. researchgate.netgoogle.com

Standard methods for amide synthesis are applicable:

Reaction with Acyl Chlorides: The Schotten-Baumann reaction, where the amine reacts with an acyl chloride in the presence of a base, is a straightforward method.

Coupling with Carboxylic Acids: Modern peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU), can efficiently mediate the condensation of this compound with a carboxylic acid to form the corresponding amide with high yields. fishersci.co.uknih.gov

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers an environmentally benign alternative for amide bond formation, often proceeding under mild conditions with high selectivity. researchgate.net

General Strategies for Amine Synthesis Applicable to this compound

Several general synthetic methods for preparing primary amines can be adapted for the synthesis of sterically hindered targets like this compound. rsc.org

| Synthetic Method | Precursor Type | Key Reagents | Description |

| Reductive Amination | Ketone | NH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | A one-pot reaction where a ketone (e.g., 3,3-dimethyl-2-butanone) reacts with ammonia (B1221849) to form an imine, which is then reduced in situ to the amine. masterorganicchemistry.comwhiterose.ac.uk |

| Ritter Reaction | Tertiary Alcohol or Alkene | Nitrile (e.g., HCN, CH₃CN), Strong Acid (e.g., H₂SO₄) | A carbocation generated from an alcohol or alkene is trapped by a nitrile. Subsequent hydrolysis of the intermediate N-alkyl amide yields the primary amine. wikipedia.orgmissouri.eduorganic-chemistry.org |

| Reduction of Nitroalkanes | Nitroalkane | Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) | The reduction of a tertiary nitroalkane, such as 2-methyl-2-nitropentane, provides a direct route to the corresponding primary amine. |

| Hydrolysis of Amides | Amide | Acid or Base | The final step in the Ritter reaction pathway involves the hydrolysis of an N-substituted amide to release the free amine. google.com |

These methods provide a versatile toolkit for chemists to access this compound and its derivatives, enabling further exploration of their chemical and biological properties. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Alkylation of Amines

The alkylation of amines is a fundamental method for the synthesis of higher substituted amines. In the context of this compound, this would typically involve the reaction of a suitable butyl-containing precursor with dimethylamine (B145610). For instance, reacting dimethylamine with a butyl halide, such as butyl bromide, in the presence of a base can lead to the formation of N,N-dimethylbutylamine. smolecule.com However, a significant challenge in this approach is controlling the extent of alkylation, as overalkylation can lead to the formation of quaternary ammonium (B1175870) salts. nih.govacs.org

Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent for amines. nih.govacs.org This method is considered a greener alternative to traditional alkylating agents like alkyl halides. acs.org The reaction of an appropriate butylamine (B146782) precursor with DMC can yield N,N-dimethylbutylamine. The selectivity towards mono- or di-methylation can be influenced by reaction conditions such as temperature and catalyst choice. acs.org For example, using a Cu-Zr bimetallic nanoparticle catalyst has shown to selectively produce N-methylated amines. nih.govacs.org

Reductive Amination Processes

Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orglibretexts.org This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgrsc.orguomustansiriyah.edu.iq This method is applicable for the synthesis of primary, secondary, and tertiary amines. libretexts.orgrsc.org

For the synthesis of this compound, a suitable ketone would be reacted with dimethylamine. The resulting iminium ion is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. wikipedia.orglibretexts.org The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org One of the challenges in reductive amination is the potential for side reactions, such as the reduction of the initial carbonyl compound to an alcohol or over-alkylation of the amine product. uomustansiriyah.edu.iqrsc.org

A specific example of a reductive amination process involves a two-step synthesis starting from methyl isobutyl ketone. In the first step, the ketone reacts with formamide and ammonium formate (B1220265) to form an N-formyl intermediate. This is followed by acid hydrolysis to yield the amine.

Biocatalytic methods, particularly those employing enzymes, have gained significant attention for the synthesis of chiral amines due to their high stereoselectivity and operation under mild, sustainable conditions. rsc.orgnih.govwhiterose.ac.uk While this compound itself is not chiral, the principles of enzymatic amination are highly relevant to the broader field of amine synthesis. Enzymes such as transaminases, oxidases, and dehydrogenases are central to these biocatalytic routes. nih.govnih.gov

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones to produce chiral amines, using ammonia as the amine donor and NAD(P)H as a cofactor. nih.gov Protein engineering has been instrumental in developing AmDHs with altered substrate specificities. For instance, a leucine (B10760876) dehydrogenase was engineered to function as an enantioselective amine dehydrogenase that could convert methyl isobutyl ketone into chiral (R)-1,3-dimethylbutylamine. pharmtech.comresearchgate.net This demonstrates the potential to tailor enzymes for the synthesis of specific amine structures.

Transaminases, another important class of enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone, producing a new amine. nih.govacs.org These reactions often face equilibrium limitations, which can be overcome by using strategies like by-product removal. tdx.cat For example, coupling the transaminase reaction with a pyruvate (B1213749) decarboxylase can shift the equilibrium towards the desired amine product. tdx.cat

Imine reductases (IREDs) and reductive aminases (RedAms) are also key enzymes in the asymmetric synthesis of chiral amines via reductive amination. rsc.orgwhiterose.ac.uk These enzymes have been successfully applied in industrial settings for the production of chiral amines on a large scale. rsc.orgwhiterose.ac.uk

Table 1: Key Enzymes in Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Key Features |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Use ammonia as amine donor; cofactor-dependent (NAD(P)H). nih.gov |

| Transaminases (TAs) | Amino group transfer from donor to ketone | High stereoselectivity; equilibrium can be unfavorable. nih.govacs.org |

| Imine Reductases (IREDs) | Reduction of imines to amines | Used in asymmetric reductive amination for chiral amines. rsc.orgwhiterose.ac.uk |

Non-enzymatic catalytic systems for reductive amination offer a powerful alternative for the synthesis of amines, including sterically hindered tertiary amines. rsc.orgresearchgate.net These reactions often utilize molecular hydrogen as a clean and cost-effective reducing agent in the presence of a metal catalyst. rsc.orgresearchgate.net Both homogeneous and heterogeneous catalysts based on noble and non-noble metals have been developed. rsc.orgfrontiersin.org

For the synthesis of tertiary amines, a ketone can be reacted with a secondary amine in the presence of a catalyst and hydrogen. researchgate.net However, reactions involving ketones can be challenging due to steric hindrance, which can disfavor the formation of the iminium intermediate and lead to preferential reduction of the ketone. researchgate.net To overcome this, various catalytic systems have been developed. For instance, an iridium PCP pincer complex has been shown to catalyze the dehydrogenation of secondary amines to imines, which can be an intermediate step in some amination processes. hawaii.edu Another example is a metal-free procedure that uses a Hantzsch ester for transfer hydrogenation and thiourea (B124793) for imine activation, allowing for the synthesis of hindered tertiary amines. researchgate.net

The choice of catalyst is crucial for achieving high selectivity and yield. Catalysts based on rhodium, iridium, and ruthenium are frequently used for the hydrogenation of the imine/enamine intermediate in homogeneous systems. researchgate.net Heterogeneous catalysts, such as those based on cobalt or nickel, offer advantages in terms of cost-effectiveness and ease of separation. researchgate.netfrontiersin.org

Table 2: Comparison of Catalytic Systems for Reductive Amination

| Catalyst Type | Examples | Advantages | Challenges |

| Homogeneous | Rhodium, Iridium, Ruthenium complexes researchgate.net | High selectivity researchgate.net | Catalyst separation from product researchgate.net |

| Heterogeneous | Cobalt, Nickel-based catalysts researchgate.netfrontiersin.org | Cost-effective, easy separation researchgate.net | Can have lower selectivity than homogeneous catalysts |

| Metal-Free | Hantzsch ester/thiourea researchgate.net | Avoids metal contamination | May have a narrower substrate scope |

Amide Bond Formation from Amine Precursors

The formation of an amide bond is a fundamental reaction in organic chemistry, often involving the coupling of an amine with a carboxylic acid or its derivative. whiterose.ac.uk While this section title might imply the synthesis of amides from this compound, in the context of synthesizing the amine itself, it can refer to the reduction of a corresponding amide. For instance, N,N-dimethylbutyramide could be reduced to form this compound.

The synthesis of the precursor amide, N,N-dimethylbutyramide, would involve reacting butyric acid or a derivative like butyryl chloride with dimethylamine. The subsequent reduction of the amide to the amine is a standard transformation.

Enzymatic methods are also being developed for amide bond formation, offering a more environmentally friendly alternative to traditional chemical methods which can require hazardous reagents. whiterose.ac.uk Hydrolases, such as lipases and penicillin acylases, have been applied to these reactions. whiterose.ac.uk

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

Elucidation of Reaction Intermediates

In reductive amination , the reaction proceeds through the formation of a hemiaminal intermediate, which is formed by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone. wikipedia.orgrsc.org This hemiaminal then undergoes dehydration to form an imine (or an iminium ion in the case of a secondary amine reactant). wikipedia.orgrsc.orguomustansiriyah.edu.iq This imine or iminium ion is the key intermediate that is subsequently reduced to the final amine product. wikipedia.orgrsc.org The formation of the imine is a reversible process, and the equilibrium can be influenced by reaction conditions. wikipedia.org

In catalytic reductive amination , the mechanism can be more complex and dependent on the specific catalyst used. For instance, in a nickel-catalyzed process, the reaction may proceed through the dehydrogenation of an alcohol to a ketone, which then reacts with an amine to form an imine, followed by hydrogenation of the imine. wikipedia.org

In the alkylation of amines , the reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkylating agent.

In enzymatic reactions , the mechanism is dictated by the active site of the enzyme. For example, in transaminase-catalyzed reactions, the mechanism involves the formation of a Schiff base between the ketone substrate and the pyridoxamine-5'-monophosphate (PMP) cofactor. whiterose.ac.uk In reductive aminations catalyzed by imine reductases, it is understood that the enzyme facilitates the reduction of the pre-formed imine. rsc.org

Stereochemical Control in Synthesis, e.g., Enantioselective Synthesis

The stereochemistry of amine-containing compounds is crucial as different enantiomers can exhibit distinct biological activities. While direct enantioselective synthetic routes to this compound are not extensively documented in the literature, stereochemical control for structurally related amines is well-established and provides insight into potential methodologies. The primary approaches for obtaining enantiomerically pure amines include chiral resolution of a racemic mixture and direct asymmetric synthesis.

A significant body of research exists for the enantioselective synthesis of the constitutional isomer, 1,3-dimethylbutylamine, which serves as a pertinent case study in achieving stereochemical control for small aliphatic amines.

Enantioselective Synthesis of 1,3-Dimethylbutylamine via Biocatalysis

A highly effective and green method for the asymmetric synthesis of chiral amines is through biocatalysis, utilizing enzymes such as amine dehydrogenases (AmDHs). Researchers have successfully engineered AmDHs for the enantioselective reductive amination of prochiral ketones.

In one notable study, a leucine dehydrogenase (LeuDH) was engineered to function as an enantioselective amine dehydrogenase. nih.govresearchgate.net This engineered enzyme demonstrated the ability to catalyze the reductive amination of methyl isobutyl ketone (MIBK) to produce (R)-1,3-dimethylbutylamine with high enantiomeric excess. nih.govresearchgate.net The wild-type LeuDH naturally acts on α-keto acids, and through targeted protein engineering of the active site, specifically the residues responsible for binding the carboxyl group of the natural substrate, the enzyme's substrate specificity was altered to accept a ketone. nih.govrsc.org This modification effectively replaced the carboxyl group with a methyl group in the substrate, leading to the synthesis of the chiral amine. nih.gov

The process involves the direct reductive coupling of the ketone with ammonia, driven by the cofactor NAD(P)H. rsc.org This biocatalytic approach is advantageous as it often proceeds with high enantioselectivity under mild reaction conditions. rsc.org

Table 1: Engineered Amine Dehydrogenase for the Synthesis of (R)-1,3-dimethylbutylamine

| Enzyme | Precursor | Product | Enantiomeric Excess (e.e.) |

| Engineered Leucine Dehydrogenase | Methyl Isobutyl Ketone (MIBK) | (R)-1,3-dimethylbutylamine | >99.8% |

Data sourced from multiple studies on engineered amine dehydrogenases. nih.govrsc.org

Further research has expanded the application of engineered AmDHs, derived from various amino acid dehydrogenases like phenylalanine dehydrogenase (PheDH), for the synthesis of a range of chiral amines from their corresponding ketones. researchgate.net

Chiral Resolution via High-Performance Liquid Chromatography (HPLC)

For racemic mixtures of chiral amines, chromatographic separation using chiral stationary phases (CSPs) is a common and effective method to isolate the individual enantiomers. This technique has been successfully applied to the resolution of 1,3-dimethylbutylamine.

In these methods, the racemic amine is often derivatized to enhance its interaction with the chiral selector of the CSP and to facilitate detection. One study utilized nitrobenzoxadiazole (NBD) as a derivatizing agent for the enantiomeric resolution of various chiral amines, including 1,3-dimethylbutylamine, on polysaccharide-based CSPs. yakhak.orgresearchgate.net The choice of CSP, which can be either coated or covalently bonded with a chiral selector like amylose (B160209) or cellulose (B213188) phenylcarbamates, significantly influences the separation efficiency. yakhak.orgresearchgate.net

The enantioselectivity factor (α) and resolution (Rs) are key parameters in evaluating the effectiveness of the separation. An α value greater than 1 indicates that the enantiomers are separated, with higher values representing better separation. The resolution factor, Rs, provides a quantitative measure of the separation quality, with a value of 1.5 or greater indicating baseline separation.

Table 2: Chiral HPLC Separation of 1,3-Dimethylbutylamine Derivatives

| Chiral Stationary Phase (CSP) | Analyte | Enantioselectivity (α) |

| Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) | NBD-1,3-dimethylbutylamine | >1.17 |

| Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) | NBD-1,3-dimethylbutylamine | >1.17 |

Data represents findings from studies on the enantiomeric separation of chiral amines on various polysaccharide-based CSPs. yakhak.orgresearchgate.net

Another approach involves derivatization with fluorene-2-carboxaldehyde for analysis on different Chiralpak columns. yakhak.org These chromatographic methods are crucial for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers. yakhak.org

Chemical Reactivity and Mechanistic Studies of 1,1 Dimethylbutylamine

Fundamental Amine Reactivity Principles

The reactivity of 1,1-dimethylbutylamine is governed by the lone pair of electrons on the nitrogen atom, which allows it to function as both a nucleophile and a base. However, the steric bulk imposed by the 1,1-dimethylbutyl group creates a unique reactivity profile compared to less hindered primary amines.

Nucleophilicity Studies

As a primary amine, this compound acts as a nucleophile, capable of donating its electron pair to an electrophilic center. smolecule.com The presence of four alkyl groups bonded to the alpha-carbon increases electron density on the nitrogen through inductive effects, which would typically enhance nucleophilicity. However, the significant steric hindrance around the nitrogen atom can impede its ability to attack electrophiles, making it a weaker nucleophile than less bulky primary amines in many contexts. libretexts.org

The classification of hindered amines includes primary amines where the amino group is attached to a tertiary carbon atom, a structural feature present in this compound (also known as 2-methylpentan-2-amine). researchgate.net This steric bulk is a dominant factor in its nucleophilic character. While more basic than simpler amines, its nucleophilicity is diminished in reactions sensitive to steric effects. libretexts.org

Steric Hindrance Effects on Reaction Kinetics and Selectivity

The gem-dimethyl group at the alpha-carbon of this compound creates substantial steric hindrance that significantly impacts reaction rates and pathways. This is clearly demonstrated in studies of intramolecular cyclization reactions.

In the formation of pyrrolidines from substituted bromobutylamines, the position of alkyl substituents dramatically affects the reaction rate. A study of the cyclization of 4-bromo-1,1-dimethylbutylamine showed a relative reaction rate of 2.19 compared to the unsubstituted 4-bromobutylamine (krel = 1.0). While this shows a rate enhancement, it is significantly smaller than the rate increase observed when the gem-dimethyl group is located elsewhere on the carbon chain, illustrating the retarding steric effect of substitution at the alpha-carbon on the nucleophilic attack of the amine.

| Starting Amine (as hydrobromide) | Relative Rate of Cyclization (krel) |

|---|---|

| 4-bromobutylamine | 1.0 |

| 4-bromo-1,1-dimethylbutylamine | 2.19 |

| 4-bromo-2,2-dimethylbutylamine | 158 |

| 4-bromo-3,3-dimethylbutylamine | 0.158 |

Further evidence of steric influence is found in the Hinsberg reaction of 4-hydroxy-1,1-dimethylbutylamine. Reaction with benzenesulfonyl chloride yielded not only the expected sulfonamide but also a cyclized product, N-benzenesulfonyl-2,2-dimethylpyrrolidine. The formation of this cyclic derivative is a direct consequence of the steric environment facilitating an intramolecular reaction pathway.

Specific Reaction Pathways Involving this compound

Electrophilic Substitution Reactions

For an aliphatic amine, electrophilic substitution refers to reactions where the nitrogen atom acts as a nucleophile, attacking an electrophile and substituting a hydrogen atom. A classic example is the reaction with sulfonyl chlorides. The reaction of 4-hydroxy-1,1-dimethylbutylamine with benzenesulfonyl chloride results in the formation of an N-benzenesulfonyl derivative, a sulfonamide. This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Addition Reactions

Primary amines are known to undergo nucleophilic addition to carbonyl groups (C=O) in aldehydes and ketones, typically forming imine intermediates through an addition-elimination mechanism. msu.edu As a primary amine, this compound is expected to participate in such reactions. smolecule.com However, the pronounced steric hindrance around the nucleophilic nitrogen center is anticipated to decrease the rate of addition compared to less sterically encumbered amines. masterorganicchemistry.com The reaction rate is generally slower with more sterically hindered amines. libretexts.org While specific kinetic data for the addition of this compound to carbonyls is not detailed in the available research, the general principles of amine reactivity suggest that its bulky nature would be a significant kinetic barrier. libretexts.orgmasterorganicchemistry.com

Complexation and Adduct Formation

The basic nature of the lone pair on the nitrogen atom allows this compound to readily form adducts with acids. It reacts with both Brønsted and Lewis acids. For instance, it can be protonated by acids to form stable ammonium (B1175870) salts, such as hydrobromide salts.

In its reaction with benzenesulfonyl chloride, the initial product is a sulfonamide adduct. Furthermore, primary amines can act as ligands, coordinating with metal ions to form metal complexes. For example, Schiff-base ligands derived from amines like 1,2-dimethylbutylamine (an isomer) are known to form stable complexes with cobalt(II), nickel(II), and copper(II) ions. asianpubs.org These complexes can then act as Lewis bases to form further adducts with strong Lewis acids like titanium tetrachloride. asianpubs.orgresearchgate.net While specific studies detailing the complexation of this compound with various metal ions were not found, its ability to act as a ligand is a fundamental property of amines.

Intramolecular Reactivity and Cyclization Tendencies

The presence of geminal alkyl groups on a carbon chain can significantly influence the rate and equilibrium of intramolecular reactions, a phenomenon that has been a subject of extensive study. In the case of this compound and its derivatives, this effect plays a crucial role in their propensity to form cyclic structures.

The accelerated rate of ring closure in molecules containing geminal substituents is known as the Thorpe-Ingold effect or the gem-dimethyl effect. scribd.commasterorganicchemistry.com This principle is well-demonstrated in the intramolecular cyclization of bromoalkylamines. The presence of two methyl groups on the same carbon atom of the butylamine (B146782) chain, as in 4-bromo-1,1-dimethylbutylamine, facilitates the formation of a five-membered ring.

The original explanation for this effect, proposed by Thorpe and Ingold, suggested that the steric repulsion between the geminal alkyl groups compresses the internal bond angle between the reacting ends of the chain, bringing them closer together and thus promoting cyclization. masterorganicchemistry.com This is considered a kinetic effect. More contemporary understanding also incorporates thermodynamic contributions, suggesting that the strain energy in the resulting cycloalkane is reduced. masterorganicchemistry.com For instance, in silico calculations have shown a decrease in strain energy when going from cyclobutane (B1203170) to 1,1-dimethylcyclobutane. masterorganicchemistry.com

Research comparing the cyclization rates of various bromoalkylamines provides clear, quantitative evidence for the geminal alkyl effect. Studies on the cyclization of 4-bromo-1,1-dimethylbutylamine to form 2,2-dimethylpyrrolidine (B1580570) have shown that it proceeds more readily than its non-alkylated counterpart, 4-bromobutylamine. sci-hub.se While 4-bromobutylamine hydrobromide is stable in aqueous solution, 4-bromo-1,1-dimethylbutylamine hydrobromide undergoes cyclization under the same conditions, highlighting the pronounced influence of the gem-dimethyl group. sci-hub.se

The positioning of the geminal dialkyl groups along the carbon chain also has a profound impact on the rate of cyclization. The following table details the relative rates of cyclization for a series of bromoalkylamines, illustrating the kinetic enhancement provided by geminal substitution at different positions.

| Starting Amine (as Hydrobromide) | Relative Rate of Cyclization (krel) |

|---|---|

| 4-bromobutylamine | 1.0 |

| 4-bromo-1,1-dimethylbutylamine | 2.19 |

| 4-bromo-2,2-dimethylbutylamine | 158 |

| 4-bromo-3,3-dimethylbutylamine | 0.158 |

| 4-bromo-2,2-diethylbutylamine | 594 |

| 4-bromo-2,2-diisopropylbutylamine | 9190 |

| 4-bromo-2,2-diphenylbutylamine | 5250 |

Data sourced from Jung, M.E.; Piizzi, G. Chem. Rev. 2005, 105, 1735–1766.

The data clearly indicates that while geminal dimethyl substitution at the C1 position (adjacent to the amine) provides a modest rate enhancement, substitution at the C2 position leads to a much more significant acceleration. Conversely, substitution at the C3 position hinders the reaction compared to the unsubstituted analogue. This demonstrates that the Thorpe-Ingold effect is highly sensitive to the location of the geminal substituents relative to the reacting functional groups. The increased steric bulk of diethyl and diisopropyl groups at the C2 position further amplifies this rate enhancement.

A corollary to the enhanced rate of cyclization is the increased stability of the resulting cyclic compound. It is a well-established principle that the introduction of geminal alkyl groups not only enhances the tendency for a bifunctional compound to cyclize but also makes the resulting ring more resistant to cleavage. sci-hub.se Therefore, 2,2-dimethylpyrrolidine, the cyclization product of a this compound derivative, is thermodynamically more stable than the unsubstituted pyrrolidine (B122466) ring.

Applications in Advanced Organic Synthesis and Materials Science Research

1,1-Dimethylbutylamine as a Key Reagent in Organic Synthesis

As a primary amine, this compound possesses a nucleophilic nitrogen atom, making it a valuable participant in various organic transformations. This reactivity allows it to serve as a foundational component in the construction of more complex molecular architectures.

As a Reference Standard in Synthetic Processes

While specific documented instances of this compound being used as a reference standard in synthetic processes are not detailed in available research, its commercial availability for research purposes indicates its potential for such applications. scbt.comscbt.com In analytical chemistry and process development, compounds like this compound can be used as standards to confirm the identity of reaction products or intermediates through techniques like chromatography and spectroscopy.

As an Intermediate in the Production of Complex Organic Molecules

The role of this compound as a synthetic intermediate is its most prominent application in organic chemistry. The presence of the primary amine group allows it to be readily incorporated into larger molecules. It can serve as a building block in the synthesis of various target compounds, including those with potential applications in pharmaceuticals and agrochemicals. The existence of numerous patents associated with its chemical structure underscores its utility as a starting material or intermediate in the development of novel, proprietary molecules. nih.gov Its nucleophilic nature enables it to participate in reactions such as alkylation and acylation to form more complex derivatives. smolecule.com

Utilization in Novel Material Fabrication

The properties of amines often make them suitable for incorporation into polymers and other advanced materials. However, the specific applications for this compound in this area are not well-documented.

Fabrication of Chromatographic Supports, e.g., Polystyrene-Based Nano-LC Monolithic Columns

There is no information in the available literature to suggest that this compound is used in the fabrication of polystyrene-based nano-LC monolithic columns. This application, however, has been noted for its isomer, N,N-Dimethylbutylamine, which is suitable for creating such chromatographic supports for protein separation. lookchem.com

Role as a Ligand in Catalysis and Coordination Chemistry

Theoretically, the lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base and, consequently, as a ligand that can coordinate to metal centers. However, a review of current research reveals no specific studies or detailed findings where this compound has been employed as a ligand in catalytic systems or for the synthesis of coordination complexes.

Compound Data

Below are tables detailing the properties and identifiers for the chemical compounds mentioned in this article.

Table 1: this compound Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2-methylpentan-2-amine | nih.gov |

| Synonyms | tert-Hexylamine | nih.gov |

| CAS Number | 53310-02-4 | scbt.comnih.gov |

| Molecular Formula | C₆H₁₅N | scbt.comnih.gov |

| Molecular Weight | 101.19 g/mol | scbt.comnih.gov |

Ligand Design for Transition Metal Catalysis

In the realm of transition metal catalysis, the geometry and electronic properties of ligands are paramount in dictating the activity, selectivity, and stability of the catalyst. Primary amines are a significant structural motif in ligand libraries for various catalytic applications. nih.govacs.orgresearchgate.net Sterically hindered primary amines, such as this compound, are of particular interest due to the bulky α,α,α-trisubstituted carbon center adjacent to the amine group. nih.govorganic-chemistry.org

The presence of bulky alkyl groups can enhance the metabolic stability of molecules by shielding adjacent functional groups from enzymatic degradation. nih.gov In catalysis, this steric bulk is a critical design element. For instance, in palladium-catalyzed cross-coupling reactions, the development of ligands that can facilitate the arylation of very hindered primary amines has been a significant challenge. nih.govorganic-chemistry.org Research has led to the rational design of specialized biarylphosphine ligands that enable these transformations to occur with high efficiency under mild conditions. nih.govorganic-chemistry.org While these studies often focus on a range of hindered amines, the principles are directly applicable to this compound. The bulky tert-hexyl group can influence the coordination environment of a metal center, impacting the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nih.govorganic-chemistry.org

The synthesis of sterically congested primary amines with a fully substituted α-carbon has been an area of development, with methods like photoredox catalysis being employed to create these valuable molecules for ligand libraries. nih.govacs.orgresearchgate.net The availability of such amines is crucial for exploring their potential in creating novel catalysts with enhanced performance.

Investigation of Schiff-Base Complex Formation with Metal Ions

Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scirp.org These compounds are highly versatile ligands in coordination chemistry because they can form stable complexes with a wide variety of metal ions. scirp.org The resulting metal complexes have diverse applications, including in catalysis, materials science, and as biological mimics.

The formation of a Schiff base involving this compound would proceed via the reaction of its primary amine group with a suitable carbonyl compound. The steric hindrance imparted by the 1,1-dimethylbutyl group would be a significant factor in the kinetics of the condensation reaction and the stability of the resulting imine. Furthermore, this steric bulk would influence the geometry and coordination chemistry of the subsequent metal complexes.

Contributions to Solvents Research

The environmental and economic demands for greener and more efficient chemical processes have driven research into innovative solvent systems. Amines have emerged as key components in the development of "smart" solvents that can change their properties in response to an external trigger.

Design and Application in Switchable-Hydrophilicity Solvent Systems (General Amine Class)

Switchable-hydrophilicity solvents (SHSs) are a class of solvents that can reversibly switch between a water-miscible state and a water-immiscible (biphasic) state. queensu.carsc.org This property is particularly useful for separating products from a reaction mixture without resorting to energy-intensive distillation. rsc.org The switch is typically triggered by the addition or removal of carbon dioxide (CO₂). queensu.carsc.org

The most common class of SHSs are amines. queensu.ca The general mechanism involves the reaction of the amine with water and CO₂. In the absence of CO₂, the amine is hydrophobic and forms a separate layer with water. When CO₂ is bubbled through the mixture, it forms carbonic acid in the water, which then protonates the amine. The resulting ammonium (B1175870) bicarbonate salt is ionic and therefore soluble in water, leading to a single-phase aqueous solution. acsgcipr.org This process is reversible; by bubbling an inert gas (like nitrogen or argon) through the solution or by gentle heating, the CO₂ is removed, the amine is deprotonated, and the system reverts to two phases. acsgcipr.org

Table 1: Properties of Amines for Switchable-Hydrophilicity

| Property | Requirement for SHS Behavior | Rationale |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | Approximately 1.2 to 2.5 | Ensures the amine is sufficiently hydrophobic to be biphasic with water in its neutral form, but not so hydrophobic that its salt is insoluble. rsc.orgnih.gov |

| pKa of the Conjugate Acid (pKaH) | Above ~9.5 | The amine must be sufficiently basic to react with the weak carbonic acid to form the hydrophilic bicarbonate salt. rsc.orgnih.gov |

Research has shown that secondary and tertiary amines can act as effective SHSs. queensu.carsc.org Secondary amines have been noted to switch to their hydrophilic state more rapidly than tertiary amines. queensu.ca The steric hindrance around the nitrogen atom can also play a role. For instance, sterically hindered secondary amines tend to form bicarbonate salts, whereas less hindered ones may also form carbamates. researchgate.net While primary amines are generally more water-soluble, those with sufficient hydrophobicity could potentially function as SHSs. The specific properties of this compound, such as its log Kow and pKₐ, would determine its suitability for this application.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Analysis of 1,1-Dimethylbutylamine and its Derivatives

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : In proton NMR (¹H NMR), the chemical shifts and splitting patterns of the hydrogen atoms provide information about their local electronic environment. For primary amines like this compound, the N-H protons typically appear as a broad signal. The hydrogens on the carbon adjacent to the nitrogen atom are deshielded due to the electron-withdrawing effect of the nitrogen, causing them to resonate at a lower field compared to typical alkane hydrogens. pressbooks.pub

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within the molecule. nih.gov The carbon atom bonded to the nitrogen in an amine is deshielded and appears at a lower field in the spectrum compared to other alkane carbons. pressbooks.pub For instance, in a related compound, N-methylcyclohexylamine, the carbon atom attached to the nitrogen is shifted downfield by about 20 ppm. pressbooks.pub

A predicted ¹H NMR spectrum for the related compound N,N-dimethylbutylamine in D₂O shows distinct signals for the different methyl and methylene (B1212753) groups. hmdb.ca

| Predicted ¹H NMR Data for N,N-Dimethylbutylamine | |

| Chemical Shift (ppm) | Assignment |

| 2.85 | (CH₃)₂-N |

| 2.95 | N-CH₂ |

| 1.68 | CH₂ |

| 1.39 | CH₂ |

| 0.93 | CH₃ |

| Data sourced from the Human Metabolome Database. hmdb.ca |

Mass Spectrometry (MS) Techniques, e.g., GC-MS

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a highly sensitive and specific method for identifying and quantifying the compound. nih.gov The electron ionization (EI) mass spectrum of an amine is characterized by the presence of an odd-mass molecular ion and a prominent nitrogen-containing fragment formed by alpha-cleavage.

The NIST WebBook provides mass spectral data for the isomeric N,N-dimethylbutylamine, which shows a molecular ion peak and characteristic fragment ions. nist.gov

| Key Mass Spectral Data for N,N-Dimethylbutylamine (Electron Ionization) | |

| m/z (mass-to-charge ratio) | Interpretation |

| 101 | Molecular Ion (M⁺) |

| Data sourced from the NIST WebBook. nist.gov |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a rapid and efficient method for the screening and chemical fingerprint analysis of compounds like 1,3-dimethylbutylamine (B105974) (DMBA), an isomer of this compound. nih.govresearchgate.net This technique has been developed to analyze dietary supplements and tea leaves for the presence of DMBA. nih.govresearchgate.net The method allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening. nih.govresearchgate.net

| Application of HPTLC for DMBA Analysis | |

| Purpose | Fast screening and chemical fingerprinting |

| Matrices | Dietary supplements, Camellia sinensis (tea) leaves |

| Outcome | Developed for the identification of DMBA |

| Information based on studies of the isomer 1,3-dimethylbutylamine. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiopurity Determination

For chiral molecules like certain derivatives or isomers of this compound, determining the enantiomeric purity is critical. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and quantifying enantiomers. nih.govresearchgate.net This often involves derivatizing the amine to form diastereomers that can be separated on a standard GC column, or by using a chiral stationary phase in the GC column. smolecule.com For instance, a validated GC-MS method using a chiral capillary column has been successfully employed to determine the enantiomeric ratio of 1,3-dimethylbutylamine (DMBA). smolecule.com This method can distinguish between synthetic racemic mixtures and naturally occurring enantiomerically enriched forms. smolecule.com

| Chiral GC-MS Method for DMBA Enantiopurity | |

| Technique | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | Determination of enantiopurity |

| Finding | Capable of distinguishing racemic vs. enantiomerically enriched forms |

| Information based on studies of the isomer 1,3-dimethylbutylamine. nih.govresearchgate.netsmolecule.com |

Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) for Quantification

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) stands as a powerful and validated technique for the precise quantification of this compound. This high-resolution mass spectrometry method provides the high degree of certainty required for both the identification and quantification of the compound, particularly in complex sample matrices.

Researchers have developed and validated UHPLC-QToF-MS methods specifically for the analysis of this compound (also referred to as DMBA in literature) to investigate its presence in products like dietary supplements. nih.govresearchgate.net These methods are crucial for addressing inquiries about the compound's origin, for instance, determining whether it is a natural constituent of certain plants like Camellia sinensis (tea) or an undeclared synthetic ingredient in supplements. nih.gov In one such study, a validated UHPLC-QToF-MS method was employed to analyze authentic tea samples and various dietary supplements. nih.govresearchgate.net The presence of this compound was confirmed against a reference standard, and the method was sensitive enough to determine that none of the 25 authentic and commercial tea samples contained the compound. nih.gov Conversely, the same method successfully quantified this compound in 11 of the 13 dietary supplements tested. nih.gov

The analytical approach typically involves chromatographic separation on a C18 column followed by detection with a QToF mass spectrometer, which measures the exact mass of the protonated molecule [M+H]⁺, ensuring high specificity. cannonbol.com This capability is essential for distinguishing this compound from other structurally similar amines.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ion-Pair Chromatography

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the detection and quantification of this compound. researchgate.net The method's specificity is achieved by monitoring specific precursor-to-product ion transitions, which minimizes interference from matrix components. nih.gov This technique has been successfully applied to identify this compound in dietary supplements, confirming its presence by comparing retention time and mass spectra to a reference standard. cannonbol.com

A significant application within this field is ion-pair chromatography, where this compound (often referred to as N,N-dimethylbutylamine in this context) serves not as the analyte, but as a crucial mobile phase modifier. nih.govmolnar-institute.comresearchgate.net As an ion-pairing reagent, it is added to the mobile phase to improve the chromatographic retention and separation of negatively charged analytes, such as oligonucleotides, on reversed-phase columns. molnar-institute.comresearchgate.net this compound is considered a "moderate" strength ion-pairing agent, balancing retention enhancement with good performance in mass spectrometry detection. molnar-institute.com

The optimization of mobile phase composition is critical for achieving desired retention, selectivity, and sensitivity in LC-MS analysis. When this compound is used as an ion-pairing reagent, its effectiveness is often enhanced by the presence of other modifiers, particularly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.netresearchgate.netnih.gov

Research has shown that a mobile phase containing a mixture of N,N-dimethylbutylamine, HFIP, and methanol (B129727) can provide the greatest sensitivity for the mass spectrometric determination of antisense oligonucleotides. researchgate.netnih.govrsc.org A concentration of 5 mM N,N-dimethylbutylamine is frequently cited as optimal in these mixtures. researchgate.netnih.gov The combination of the amine ion-pairing agent with HFIP is understood to improve the thermodynamics for gas-phase ionization in the electrospray source, leading to a significant increase in signal intensity compared to using the amine alone. researchgate.net

Studies comparing various amine ion-pairing reagents found that N,N-dimethylbutylamine was the most effective for separating medium-sized oligonucleotides, while other reagents like tripropylamine (B89841) or dibutylamine (B89481) were better suited for smaller or larger analytes, respectively. researchgate.net This highlights the importance of selecting the appropriate ion-pairing system based on the specific characteristics of the target analyte. In other applications, this compound has been used with different mobile phase systems, such as ammonium (B1175870) acetate (B1210297), to improve the chromatography of short-chain acyl CoA species. nih.gov

Table 1: Mobile Phase Compositions Utilizing this compound (DMBA) as an Ion-Pair Reagent

| Ion-Pairing Reagent | Co-modifier(s) | Analyte Class | Key Finding | Reference(s) |

| N,N-Dimethylbutylamine | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Methanol | Antisense Oligonucleotides | Provided the greatest sensitivity in MS detection. | researchgate.net, nih.gov |

| N,N-Dimethylbutylamine | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Medium-Sized Oligonucleotides | Most effective ion-pairing reagent for this analyte size. | researchgate.net |

| N,N-Dimethylbutylamine | Ammonium Acetate | Short-Chain Acyl CoAs | Used to improve chromatography of phosphate-containing compounds. | nih.gov |

| N,N-Dimethylbutylamine Acetate | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Oligoribonucleotides | Used in nanoflow LC-MS for high-sensitivity analysis. | oup.com |

The choice of stationary phase is a fundamental parameter that governs the retention and selectivity of a chromatographic separation. For the analysis of this compound and for methods employing it as an ion-pairing reagent, various stationary phases have been investigated.

Reversed-phase C18 columns are commonly used for the analysis of this compound in complex matrices like dietary supplements. researchgate.netcannonbol.com In more comprehensive studies evaluating different stationary phases for the separation of oligonucleotides using N,N-dimethylbutylamine as an ion-pairing reagent, columns with octadecyl (C18) and pentafluorophenyl (PFP) ligands were found to provide the best selectivity. researchgate.netnih.gov

A unique application involves the chemical modification of the stationary phase itself with this compound. In one study, a monolithic porous stationary phase was created by reacting the surface of the monolith with N,N-dimethylbutylamine. nih.gov This resulted in a positively charged chromatographic surface with fixed n-butyl chains, which was then used for the rapid separation of peptides and proteins by capillary electrochromatography. nih.gov

Retention and selectivity are also influenced by the inherent properties of the analyte. In a gas chromatography study using a derivatized cyclodextrin (B1172386) chiral stationary phase, the retention behavior of this compound (referred to as 1,3-dimethylbutylamine) was characterized, providing insight into its interaction with the stationary phase.

Table 2: Retention and Selectivity Data for this compound on a Chiral GC Stationary Phase

| Compound | Stationary Phase | Column Temp. (°C) | Retention Factor (k') | Selectivity Factor (α) | Reference |

| 1,3-Dimethylbutylamine | 2,6-Dipentyl-3-(trifluoroacetyl)cyclodextrin | 90 | 2.80 | 1.22 | mst.edu |

Method Validation for Detection and Identification in Complex Matrices

The validation of analytical methods is essential to ensure their reliability for detecting and identifying compounds like this compound in complex matrices such as dietary supplements, blood, and urine. mdpi.comnih.gov Validation assesses several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

A UHPLC-QToF-MS method for the quantification of this compound in dietary supplements was fully validated. nih.govresearchgate.net This validated method was subsequently used to confirm the absence of the compound in tea leaves and to quantify its content in supplements, where amounts ranged from 0.1 to 214 mg per daily dose. nih.gov

For forensic and toxicological applications, a UPLC-qTOF-MS method for the analysis of isomeric amphetamine-related drugs, including this compound, in blood was developed and validated according to Scientific Working Group for Forensic Toxicology (SWGTOX) standards. mdpi.com The method demonstrated acceptable accuracy and precision, with an established LOD and LOQ of 20 ng/mL for all analytes in blood. mdpi.com

In the context of doping control, a method for the determination of several alkylamine stimulants, including this compound, in urine matrices was developed and validated. nih.gov This method, which uses bar adsorptive microextraction followed by GC-MS analysis, showed suitable limits of identification (ranging from 5.0-35.0 ng/mL), good linearity, and excellent selectivity and precision. nih.gov The precision and accuracy for LC-MS/MS methods are generally deemed acceptable if the coefficient of variation (CV) is within 15%. nih.gov

Table 3: Summary of Validated Method Parameters for this compound Detection

| Matrix | Analytical Technique | Validation Parameter | Value | Reference(s) |

| Blood | UPLC-qTOF-MS | Limit of Detection (LOD) | 20 ng/mL | mdpi.com |

| Blood | UPLC-qTOF-MS | Limit of Quantification (LOQ) | 20 ng/mL | mdpi.com |

| Blood | UPLC-qTOF-MS | Accuracy | 89–118% | mdpi.com |

| Blood | UPLC-qTOF-MS | Intra-day Precision (%RSD) | 1.00–18.30% | mdpi.com |

| Blood | UPLC-qTOF-MS | Inter-day Precision (%RSD) | 6.60–19.70% | mdpi.com |

| Urine | GC-MS | Limit of Identification | 5.0-35.0 ng/mL | nih.gov |

| Urine | GC-MS | Linear Dynamic Range | 5.0-200.0 ng/mL | nih.gov |

| Urine | GC-MS | Determination Coefficient (r²) | > 0.9937 | nih.gov |

| Dietary Supplements | UHPLC-QToF-MS | N/A (Method Validated) | Quantified from 0.1 to 214 mg/dose | nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Structure and Bonding Analysis

Theoretical analysis of 1,1-Dimethylbutylamine's molecular structure provides fundamental insights into its physical properties and chemical behavior. These studies focus on the spatial arrangement of atoms and the nature of the chemical bonds that hold them together.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are the carbon-carbon (C-C) bonds of the butyl chain and the carbon-nitrogen (C-N) bond.

Rotation around these bonds gives rise to various conformers, each with a distinct potential energy. The relationship between these conformers and their energies is visualized on a potential energy landscape. The most stable conformers, known as global minima, correspond to the lowest points on this landscape. These are typically staggered conformations where bulky groups are positioned to minimize steric hindrance. For example, rotation around the C2-C3 bond would involve analyzing the relative positions of the methyl groups, the ethyl group, and the amino group. Less stable, eclipsed conformations represent energy maxima.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock) are standard tools for determining molecular properties. consensus.app

For this compound, these calculations can predict:

Optimized Geometry: The most stable three-dimensional structure, including precise bond lengths and angles.

Electronic Properties: Distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular dipole moment.

Spectroscopic Properties: Vibrational frequencies that can be correlated with experimental infrared (IR) spectra.

While a detailed research paper on these calculations for this compound is unavailable, public databases provide computed properties derived from such methods. nih.govnist.gov These properties offer a baseline understanding of the molecule's electronic characteristics.

| Computed Property | Value | Description |

|---|---|---|

| Molecular Formula | C6H15N | The elemental composition of the molecule. nih.gov |

| Molecular Weight | 101.19 g/mol | The mass of one mole of the substance. nih.gov |

| Topological Polar Surface Area | 26 Ų | The surface sum over all polar atoms, an indicator of drug transport properties. nih.gov |

| Complexity | 48.1 | A measure of the complexity of the molecular structure. nih.gov |

| Rotatable Bond Count | 3 | The number of bonds which can rotate freely. nih.gov |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N). nih.gov |

| Hydrogen Bond Acceptor Count | 1 | The number of electronegative atoms (N) with lone pairs. nih.gov |

Prediction of Molecular Properties through Computational Models

Computational models are crucial for predicting the macroscopic properties of substances from their molecular structure, bridging the gap between theoretical calculations and real-world applications.

Density Models for Branched Hydrocarbons and Amine Monoderivatives

Predicting the density of liquids like this compound is essential for chemical engineering and process design. Computational models for this purpose often leverage quantitative structure-property relationship (QSPR) methods or equations of state. For aliphatic amines, models have been developed that correlate density with molecular descriptors derived from their structure. acs.org

One advanced approach involves coupling DFT with a continuum solvent model, such as the Poisson-Boltzmann model. nih.govresearchgate.net This method calculates the molecule's properties in a simulated solvent environment, allowing for the prediction of solution-phase properties like density and pKa. nih.gov For a branched amine like this compound, such a model would account for its non-spherical shape and the specific interactions between the amine group and the solvent. While specific density models parameterized for this compound are not published, general models for aliphatic amines show that properties can be accurately predicted based on molecular structure and composition. scielo.br

Applications of Force-Field Methods in Conformational and Energy Studies, e.g., MM2 Force-Field

Force-field methods, also known as molecular mechanics (MM), offer a computationally efficient way to study large molecules and perform conformational analysis. nih.gov These methods treat molecules as a collection of atoms held together by springs (bonds) and calculate the potential energy based on a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. upenn.edu

The MM2 force field is a widely used parameter set specifically developed for organic molecules. bath.ac.uk Applying the MM2 force field to this compound would involve:

Building an initial 3D structure of the molecule.

Performing an energy minimization to find a stable conformation.

Conducting a conformational search, where the molecule's rotatable bonds are systematically altered to find all low-energy conformers.

This process would yield the relative energies of different staggered and eclipsed conformers, providing a detailed picture of the molecule's flexibility and the preferred shapes it adopts. The results would be consistent with the qualitative predictions from basic steric principles but would provide quantitative energy differences between the various structures.

Computational Mechanistic Studies of this compound Reactions

For this compound, a primary amine, a characteristic reaction is nucleophilic substitution, for instance, with a haloalkane like bromoethane (B45996) to form a secondary amine. A computational study of this reaction, likely using DFT, would map the free energy profile of the process. nih.gov

The study would typically involve these steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and bromoethane) and the final products (the secondary amine salt) are optimized to find their lowest energy structures.

Transition State Search: A search is conducted for the transition state (TS) geometry, which represents the highest energy point along the reaction coordinate. For an SN2 reaction, this would involve the simultaneous formation of the new N-C bond and the breaking of the C-Br bond. chemguide.co.uk

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the identified transition state correctly connects the reactants and products on the potential energy surface.

Such a study would provide a quantitative understanding of the reaction's feasibility and kinetics, complementing experimental observations.

Modeling Transition States and Reaction Pathways

The modeling of transition states and reaction pathways is a cornerstone of computational chemistry, providing invaluable insights into the kinetics and mechanisms of chemical reactions. For a sterically hindered primary amine like this compound, computational studies could illuminate the energetic barriers and intermediate structures involved in its various reactions. For instance, understanding the transition states in nucleophilic substitution or addition reactions would be crucial for predicting its reactivity.

Table 1: Hypothetical Computational Data for a Reaction of this compound

| Reaction Coordinate | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Reactants | DFT/B3LYP | Relative Energy | 0.0 |

| Transition State 1 | DFT/B3LYP | Activation Energy | Data Not Available |

| Intermediate | DFT/B3LYP | Relative Energy | Data Not Available |

| Transition State 2 | DFT/B3LYP | Activation Energy | Data Not Available |

| Products | DFT/B3LYP | Reaction Energy | Data Not Available |

| This table is presented as a template for the type of data that would be generated from computational studies, but the values are not available from existing research. |

Prediction of Reactivity and Selectivity

Computational chemistry also offers powerful tools for predicting the reactivity and selectivity of molecules. For this compound, theoretical calculations could predict its nucleophilicity, proton affinity, and the regioselectivity or stereoselectivity of its reactions. The steric hindrance provided by the tert-hexyl group is expected to play a significant role in its chemical behavior, a factor that is well-suited for computational analysis.

Nevertheless, there is a notable absence of published research that applies computational models to predict the reactivity and selectivity of this compound. While machine learning and other computational approaches are increasingly used to predict reaction outcomes for various classes of organic compounds, these have not been specifically applied to or reported for this compound. rsc.orgresearchgate.net The development of such predictive models would be highly beneficial for a deeper understanding of the chemistry of sterically hindered primary amines.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Computational Method | Predicted Value |

| Proton Affinity | G4(MP2) | Data Not Available |

| Nucleophilicity Index | DFT (Mayr's Scale) | Data Not Available |

| HOMO Energy | B3LYP/6-31G | Data Not Available |

| LUMO Energy | B3LYP/6-31G | Data Not Available |

| Steric Hindrance Parameter | (Specify Method) | Data Not Available |

| This table illustrates the types of reactivity descriptors that could be computationally predicted for this compound, but the data is currently unavailable in the literature. |

Research on Derivatives and Structural Analogs of 1,1 Dimethylbutylamine

Structure-Reactivity Relationships within the Dimethylbutylamine Isomers

The isomeric forms of dimethylbutylamine, which share the same chemical formula (C₆H₁₅N) but differ in the arrangement of their atoms, provide a clear illustration of how structure dictates function. The key isomers for comparison are 1,1-dimethylbutylamine (a primary amine with a tertiary α-carbon), 1,3-dimethylbutylamine (B105974) (DMBA; a primary amine with a secondary α-carbon), and N,N-dimethylbutylamine (a tertiary amine).

The reactivity of these isomers is fundamentally governed by the classification of the amine (primary vs. tertiary) and the degree of steric hindrance around the nitrogen atom.

This compound (2-methylpentan-2-amine): As a primary amine, it possesses two hydrogen atoms on the nitrogen, allowing it to participate in reactions typical of primary amines, such as the formation of amides and imines. openstax.orglibretexts.org However, the nitrogen atom is attached to a tertiary carbon, which is bonded to two methyl groups and a propyl group. This creates significant steric bulk directly adjacent to the amine functional group, which can hinder the approach of reactants and influence reaction pathways. masterorganicchemistry.com

1,3-Dimethylbutylamine (DMBA or 4-methylpentan-2-amine): Also a primary amine, DMBA differs from its 1,1-isomer in the location of its branching. sigmaaldrich.comnih.gov The amine group is attached to a secondary carbon, resulting in less steric hindrance at the reaction site compared to this compound. This structural difference can lead to variations in reaction rates and accessibility of the lone pair of electrons on the nitrogen.

N,N-Dimethylbutylamine: This isomer is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms (a butyl group and two methyl groups) and has no N-H bonds. nih.govchemsrc.com This distinction makes it incapable of forming amides through standard acylation reactions that require an N-H proton. openstax.org Its reactivity is primarily characterized by its basicity and its ability to be alkylated to form quaternary ammonium (B1175870) salts. msu.eduwikipedia.org

The basicity of these amines is influenced by the inductive effect of the alkyl groups, which donate electron density to the nitrogen, and by solvation effects. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. msu.edulibretexts.org N,N-Dimethylbutylamine, for instance, has a reported pKa of 10.2 for its conjugate acid. nih.gov While primary amines can engage in hydrogen bonding through their N-H bonds, contributing to higher boiling points, tertiary amines like N,N-dimethylbutylamine cannot act as hydrogen bond donors, resulting in lower boiling points compared to their primary and secondary isomers. msu.edu

| Property | This compound | 1,3-Dimethylbutylamine (DMBA) | N,N-Dimethylbutylamine |

| IUPAC Name | 2-methylpentan-2-amine | 4-methylpentan-2-amine | N,N-dimethylbutan-1-amine |

| CAS Number | 53310-02-4 nih.gov | 108-09-8 sigmaaldrich.com | 927-62-8 chemsrc.com |

| Amine Type | Primary | Primary | Tertiary |

| Molecular Weight | 101.19 g/mol nih.gov | 101.19 g/mol sigmaaldrich.com | 101.19 g/mol nih.gov |

| Boiling Point | Not readily available | 108-110 °C sigmaaldrich.com | 93.3-96 °C chemsrc.comkoeichem.com |

| Key Reactivity | Forms amides/imines; sterically hindered | Forms amides/imines; less hindered | Acts as a base; forms quaternary salts |

The degree of branching in alkylamines has a pronounced effect on their chemical and physical properties.

Steric Effects: Increased branching near the amine functional group leads to greater steric hindrance. This physical obstruction can significantly reduce the rate of reactions where the amine acts as a nucleophile, such as in SN2 alkylations. masterorganicchemistry.com While basicity relates to the thermodynamic ease of protonation, nucleophilicity is a kinetic phenomenon highly sensitive to steric bulk. masterorganicchemistry.comlibretexts.org Therefore, a highly branched amine like this compound may be a strong base but a relatively poor nucleophile compared to a less branched isomer like n-hexylamine.

Basicity: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and stabilizes the resulting conjugate acid, thereby increasing basicity compared to ammonia (B1221849). libretexts.orgpharmaguideline.com However, the trend is not linear. In aqueous solutions, the basicity order is often secondary > primary > tertiary. This is because the stability of the protonated amine (the conjugate acid) is also influenced by its ability to be stabilized by hydrogen bonding with water molecules. Tertiary amine conjugate acids, with only one N-H+ bond, are less effectively solvated than primary or secondary amine conjugate acids.

Physical Properties: Branching lowers the efficiency of packing between molecules, which weakens intermolecular van der Waals forces. This typically leads to lower boiling points compared to straight-chain isomers of similar molecular weight. msu.edu

| Structural Feature | Impact on Chemical Behavior |

| Increased Branching at α-Carbon | Decreases nucleophilicity due to steric hindrance. masterorganicchemistry.com |

| Alkyl Group Substitution (Inductive Effect) | Increases basicity compared to ammonia. libretexts.org |

| Amine Class (1°, 2°, 3°) | Affects solvation of conjugate acid, influencing basicity order (typically 2° > 1° > 3° in water). msu.edu |

| Increased Overall Branching | Lowers boiling point compared to linear isomers due to weaker van der Waals forces. msu.edu |

Investigation of Amine Homologs and Analogs

In a homologous series of straight-chain primary amines, increasing the length of the alkyl chain has predictable effects on reactivity and physical properties. As the carbon chain lengthens, the electron-donating inductive effect of the alkyl group increases slightly, which can lead to a minor increase in basicity and nucleophilicity. researchgate.net More significantly, the longer chain increases the molecule's surface area, leading to stronger van der Waals forces and consequently higher boiling points.

The primary amine group of this compound and its analogs is a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives.

Amide Formation: Primary amines readily react with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form stable secondary amides. libretexts.orgmasterorganicchemistry.com This is a common method for protecting the amine group or for building larger molecules. The reaction is typically rapid and high-yielding. libretexts.orgsphinxsai.com For example, this compound can react with acetyl chloride to produce N-(1,1-dimethylbutyl)acetamide.

Sulfonamide Formation: In a similar fashion, primary amines react with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield sulfonamides. This reaction forms the basis of the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines.

Alkylation: While direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to mixtures of secondary, tertiary, and even quaternary ammonium salts, it remains a fundamental transformation. msu.eduwikipedia.org Specific methods, like reductive amination or the Gabriel synthesis, offer more controlled routes to produce higher-order amines from primary amines. youtube.comrsc.org